2-(2,4-diphenylquinolin-3-yl)acetic Acid
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Overview
Description
2-(2,4-diphenylquinolin-3-yl)acetic acid is a specialized compound primarily used in proteomics research. It has a molecular formula of C23H17NO2 and a molecular weight of 339.39 . This compound is known for its unique structure, which includes a quinoline ring substituted with phenyl groups, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2-(2,4-diphenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of phenyl groups at specific positions. The final step involves the addition of an acetic acid moiety to complete the structure. Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-(2,4-diphenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common reagents include halogens and other nucleophiles, which can replace hydrogen atoms or other substituents on the quinoline ring.
Condensation: This reaction can form larger, more complex molecules by combining this compound with other compounds.
Major products from these reactions depend on the specific conditions and reagents used but often include derivatives with enhanced biological or chemical properties .
Scientific Research Applications
2-(2,4-diphenylquinolin-3-yl)acetic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in studies related to drug development and molecular interactions. Its unique structure allows it to interact with various biological targets, making it a valuable tool in proteomics and other fields .
Mechanism of Action
The mechanism of action of 2-(2,4-diphenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and phenyl groups facilitate binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(2,4-diphenylquinolin-3-yl)acetic acid can be compared to other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of biological activities.
2-phenylquinoline: Similar in structure but lacks the additional phenyl group and acetic acid moiety.
4-hydroxyquinoline: Contains a hydroxyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-diphenylquinolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-21(26)15-19-22(16-9-3-1-4-10-16)18-13-7-8-14-20(18)24-23(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRKLRDQBXFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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